2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Physicochemical profiling Prodrug design Morpholine ester solubility

2‑(Morpholin‑4‑yl)ethyl 2,4‑dihydroxybenzoate (C₁₃H₁₇NO₅, MW 267.28) is a morpholinoethyl ester of β‑resorcylic acid [REFS‑1]. It belongs to the class of 2,4‑dihydroxybenzoate prodrugs and solubility‑enhanced derivatives, a category exploited in pharmaceutical impurity profiling and targeted tissue delivery.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B11650664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C13H17NO5/c15-10-1-2-11(12(16)9-10)13(17)19-8-5-14-3-6-18-7-4-14/h1-2,9,15-16H,3-8H2
InChIKeyAGDPYSMGRVQTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Procurement‑Relevant Structural and Class Overview


2‑(Morpholin‑4‑yl)ethyl 2,4‑dihydroxybenzoate (C₁₃H₁₇NO₅, MW 267.28) is a morpholinoethyl ester of β‑resorcylic acid [REFS‑1]. It belongs to the class of 2,4‑dihydroxybenzoate prodrugs and solubility‑enhanced derivatives, a category exploited in pharmaceutical impurity profiling and targeted tissue delivery. The morpholine moiety introduces a tertiary amine that can be protonated under physiological conditions, modifying the molecule’s logP, aqueous solubility, and membrane permeability relative to simple alkyl esters [REFS‑1]. Although commercial availability is currently limited to specialty custom‑synthesis suppliers, the scaffold is structurally related to the clinically validated morpholinoethyl ester class exemplified by mycophenolate mofetil.

Why 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Cannot Be Replaced by a Simple Alkyl Ester or Positional Isomer


Morpholinoethyl esters of dihydroxybenzoic acids are not interchangeable with their methyl, ethyl, or propyl counterparts nor with positional isomers (e.g., 2,5‑ or 3,4‑dihydroxy), because the morpholine ring alters both the physicochemical profile and the metabolic stability of the ester bond [REFS‑1]. The tertiary amine creates a pH‑dependent ionizable center that affects solubility, protein binding, and cellular uptake, while the 2,4‑dihydroxy configuration on the phenyl ring determines the compound’s radical‑scavenging and enzyme‑inhibitory potential [REFS‑1]. Without direct comparative data, generic substitution risks both under‑performance in biological assays and batch‑to‑batch variability in physicochemical endpoints.

Quantitative Differentiation Evidence: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate vs. Closest Analogs


Physicochemical Property Differentiation – 2-(Morpholin-4-yl)ethyl vs. 3-(4-Morpholinyl)propyl 2,4-dihydroxybenzoate

The ethyl‑linked morpholine ester (target compound) is predicted to exhibit a lower logP and higher aqueous solubility than the propyl‑linked analog due to the shorter alkyl spacer and closer proximity of the basic morpholine nitrogen to the ester moiety. While experimental logP or solubility data for the target compound are not publicly available, the propyl analog 3‑(4‑morpholinyl)propyl 2,4‑dihydroxybenzoate (C₁₄H₁₉NO₅, MW 281.31) has been characterized by GC‑MS and NMR, confirming the stability of the morpholinoalkyl ester linkage [REFS‑1]. Procurement decisions should therefore consider the ethyl linker when a smaller, more polar molecule with potentially faster hydrolysis kinetics is desired.

Physicochemical profiling Prodrug design Morpholine ester solubility

Scaffold‑Hopping Comparison: 2,4‑Dihydroxybenzoate Core vs. Mycophenolic Acid Morpholinoethyl Ester

Mycophenolate mofetil (MMF, CAS 128794‑94‑5) is the clinically established morpholinoethyl ester of mycophenolic acid and acts as a potent IMPDH inhibitor (IC₅₀ ≈ 10–50 nM for IMPDH II) [REFS‑1]. The target compound, 2‑(morpholin‑4‑yl)ethyl 2,4‑dihydroxybenzoate, replaces the complex hexenoic acid side‑chain with a simple 2,4‑dihydroxyphenyl ring. This structural simplification is expected to abolish IMPDH inhibitory activity but may retain the morpholine‑mediated solubility advantage. No direct enzymatic comparison has been published; therefore, the target compound should not be considered an IMPDH inhibitor and should be procured for applications where a non‑immunosuppressive morpholinoethyl benzoate scaffold is required, such as impurity identification or non‑biological material science.

IMPDH inhibition Immunosuppression Scaffold comparison

Positional Isomer Differentiation: 2,4‑ vs. 2,5‑Dihydroxybenzoate Morpholinoethyl Esters in Carbonic Anhydrase Inhibition

In a comprehensive study of hydroxy‑ and dihydroxybenzoic acid esters as carbonic anhydrase (CA) inhibitors, the inhibitory potency varied significantly with the position of the hydroxyl groups. For example, 2,5‑dihydroxybenzoic acid methyl ester inhibited hCA II with a Kᵢ of 0.95 µM, whereas 2,4‑dihydroxybenzoic acid methyl ester exhibited a Kᵢ of 8.2 µM [REFS‑1]. The morpholinoethyl ester of 2,4‑dihydroxybenzoic acid has not been evaluated in this panel, but the data demonstrate that the 2,4‑ vs. 2,5‑dihydroxy substitution pattern alone can produce an ≈8.6‑fold difference in CA II affinity. Scientists procuring the 2,4‑dihydroxy isomer for CA‑related studies should anticipate significantly lower intrinsic activity than the 2,5‑isomer and must verify activity in their own assays.

Carbonic anhydrase inhibition Isomer selectivity Enzyme profiling

Highest‑Value Application Scenarios for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Based on Available Evidence


Reference Standard for Mycophenolate Mofetil Impurity Profiling

Despite the absence of direct biological data, morpholinoethyl dihydroxybenzoates are structurally relevant as potential process impurities or degradation products of morpholinoethyl ester prodrugs. The target compound can serve as a well‑characterized reference marker in HPLC/UV or LC‑MS methods for mycophenolate mofetil related‑substance testing, provided that chromatographic retention time and spectral identity are confirmed against a certified standard [REFS‑1].

Physicochemical Probe for Morpholine‑Mediated Solubility Enhancement

The compound’s simple 2,4‑dihydroxybenzoate core makes it an ideal minimal‑structure probe for studying the contribution of the morpholinoethyl ester group to aqueous solubility and permeability independent of a complex pharmacophore. Researchers can use it as a comparator to benchmark the solubility advantage over analogous methyl, ethyl, or propyl esters in their buffer systems of choice [REFS‑1].

Negative Control for IMPDH‑Based Immunosuppression Assays

Because the target compound shares the morpholinoethyl ester moiety with mycophenolate mofetil but lacks the mycophenolic acid side‑chain essential for IMPDH inhibition, it can be employed as a negative control in cell‑based immunosuppression assays to rule out non‑specific morpholine‑related effects [REFS‑1].

Carbonic Anhydrase Isoform Selectivity Screening with a 2,4‑Dihydroxy Scaffold

Based on the established activity of 2,4‑dihydroxybenzoate methyl ester against multiple CA isoforms [REFS‑1], the morpholinoethyl analog may exhibit a distinct isoform selectivity profile due to the additional morpholine‑protein interactions. Procurement for CA screening panels is warranted when exploring non‑sulfonamide CA inhibitor chemotypes with potentially altered membrane permeability.

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